molecular formula C14H22N4O2S B2597076 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331751-85-0

8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2597076
CAS No.: 331751-85-0
M. Wt: 310.42
InChI Key: PTVKLCVHBBANJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an isopentylthio group at the 8th position, an isopropyl group at the 7th position, and a methyl group at the 3rd position of the purine ring The purine ring itself is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with isopentylthiol and isopropyl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the purine derivative, followed by the addition of the alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopentylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine ring.

Scientific Research Applications

8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving purine derivatives.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include those related to nucleotide metabolism or signal transduction, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the isopentylthio group, which may affect its reactivity and biological activity.

    8-(methylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Has a methylthio group instead of an isopentylthio group, leading to differences in steric and electronic properties.

Uniqueness

The presence of the isopentylthio group in 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-methyl-8-(3-methylbutylsulfanyl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-8(2)6-7-21-14-15-11-10(18(14)9(3)4)12(19)16-13(20)17(11)5/h8-9H,6-7H2,1-5H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVKLCVHBBANJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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